Dipentyltin dichloride

Organotin Toxicology Hepatotoxicity Structure-Activity Relationship

Sourcing a dialkyltin with precise alkyl-chain-dependent toxicological properties for SAR studies is challenging. Dipentyltin dichloride (DPTDC) bridges the functional gap between butyl (C4) and octyl (C8) analogs, inducing specific bile duct lesions not observed with longer-chain homologs. • Enables definitive SAR model correlation for chain-length-dependent biliary injury and immunotoxicity. • Controlled hydrolysis sensitivity (reacts slowly) allows cleaner derivatization to di-n-pentyltin oxides and carboxylates. • High thermal stability (m.p. 330-336°C) suits high-temperature polycondensation or transesterification catalyst research.

Molecular Formula C10H22Cl2Sn
Molecular Weight 331.9 g/mol
CAS No. 1118-42-9
Cat. No. B072983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipentyltin dichloride
CAS1118-42-9
Molecular FormulaC10H22Cl2Sn
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESCCCCC[Sn](CCCCC)(Cl)Cl
InChIInChI=1S/2C5H11.2ClH.Sn/c2*1-3-5-4-2;;;/h2*1,3-5H2,2H3;2*1H;/q;;;;+2/p-2
InChIKeyDGUPLUPXYGDCQP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipentyltin Dichloride: Procurement-Grade Overview


Dipentyltin dichloride (DPTDC) is a dialkyltin(IV) dichloride organotin compound (C10H22Cl2Sn, MW 331.89 g/mol) characterized by two n-pentyl groups and two chloride ligands bonded to a central tin atom [1]. Its molecular architecture confers moderate Lewis acidity [2] and hydrolysis sensitivity (reacts slowly with moisture/water) , making it a versatile reagent for nucleophilic substitution reactions to form Sn-O, Sn-S, or Sn-N bonds [1]. As a precursor to dialkyltin derivatives, DPTDC serves as a catalyst in transesterification and polycondensation reactions (e.g., polyester and polyurethane production) and as a heat stabilizer for PVC plastics [1].

Organotin precursor for Sn–O, Sn–S, Sn–N bond formation
Reported use in transesterification and polycondensation catalysis
PVC heat stabilizer research and thermal processing studies

Dipentyltin Dichloride vs. Butyl and Octyl Analogs


Dialkyltin dichlorides (R2SnCl2) are not functionally interchangeable despite sharing the same core structure. Systematic investigations reveal that the length of the alkyl chain (R group) directly modulates critical performance and safety parameters, including catalytic activity [1], hydrolytic stability , and, most critically, organ-specific toxicity [2]. While di-n-butyltin dichloride (DBTC, C4) and di-n-octyltin dichloride (DOTC, C8) are widely used, substituting DPTDC (C5) based solely on structural analogy can lead to unexpected outcomes—either in process efficiency (e.g., polymerization rate, thermal stability) or in biological hazard profiles [2]. The evidence below quantifies these chain-length-dependent differentiations, demonstrating why DPTDC occupies a distinct functional niche that cannot be assumed by its shorter- or longer-chain homologs.

Toxicity profile may shift
Bile duct lesion induction differs from C7–C8 homologs; C5 cannot substitute as a longer-chain analog in hazard assessments.
Thermal profile not interchangeable
Substantially higher melting point vs. butyl analog may alter melt-phase behavior and high-temperature processing suitability.
Hydrolysis sensitivity context differs
Slower moisture reactivity than short-chain dichlorides requires adjusted handling protocols; direct substitution without validation may lead to unexpected decomposition profiles.

Dipentyltin Dichloride: Evidence-Based Comparison


Bile Duct Lesion Induction and Chain Length

In a direct head-to-head in vivo study, di-n-pentyltin dichloride (DPTDC) induced bile duct lesions in mice, but this effect was restricted to dialkyltin dichlorides with alkyl chains of 4 to 6 carbon atoms. Di-n-heptyltin dichloride (C7) and di-n-octyltin dichloride (C8) did not induce bile duct lesions at equivalent doses [1]. This demonstrates a clear toxicological differentiation window: DPTDC shares the hepatotoxic liability of DBTC (C4) and DHTDC (C6), but is distinct from longer-chain analogs (C7, C8) [1].

Bile Duct Lesion Induction
Head-to-head
Positive C4–C6 (incl. C5), negative C7–C8
Supports chain-length SAR model differentiation
In vivo, 15–20 µmol/kg IV, male mice
Organotin Toxicology Hepatotoxicity Structure-Activity Relationship Dialkyltin Safety

Cytotoxicity: Intermediate Between Butyl and Octyl Analogs

The same comparative study quantified the cytotoxic effects of various dialkyltin dichlorides on macrophages from guinea pig spleen fragments. Di-n-pentyltin dichloride exhibited cytotoxicity within the concentration range of 10⁻⁶ to 10⁻⁴ M. The study identified a tendency toward decreasing cytotoxicity with increasing alkyl chain length [1]. This places DPTDC at an intermediate cytotoxic potency between the more toxic di-n-butyltin dichloride (C4) and the less toxic di-n-octyltin dichloride (C8) [1].

Cytotoxicity Rank
Head-to-head
C4 > C5 (DPTDC) > C8
Intermediate cytotoxic potency in macrophage assay
In vitro, guinea pig spleen macrophages
Cytotoxicity Macrophage Assay Immunotoxicity SAR

Thermal Properties vs. Butyl Analog

Dipentyltin dichloride exhibits a melting point range of 330-336°C and a boiling point of 163°C at 10 Torr (reduced pressure) [1]. In contrast, the widely used di-n-butyltin dichloride (CAS 683-18-1) has a reported melting point of 40-43°C and a boiling point of 135°C at 10 mmHg [2]. This represents a ~290°C increase in melting point, reflecting the strong influence of the pentyl chain on solid-state lattice energy and intermolecular forces [3].

Melting Point Δ
Reported
~ +290°C vs. DBTC (C4)
Indicates high solid-state thermal robustness
Cross-study; may influence high-temp catalyst behavior
Thermal Properties Phase Transition Purification Processing

Hydrolytic Stability: Slow Moisture Reactivity

Dipentyltin dichloride is classified with a hydrolysis sensitivity rating of 7, defined as 'reacts slowly with moisture/water' . This represents a distinct intermediate stability profile relative to shorter-chain diorganotin dichlorides, which are generally more moisture-sensitive (e.g., DBTC is known to hydrolyze rapidly) [1]. The hydrolytic stability of DPTDC is attributed to the steric shielding provided by the longer n-pentyl groups, which reduce the accessibility of water to the electrophilic tin center [1].

Hydrolysis Sensitivity
Class-level
Rating 7: reacts slowly with moisture
Supports controlled handling under inert atmosphere
Source: ChemicalBook; verify experimentally
Hydrolysis Sensitivity Reagent Stability Storage and Handling

Dipentyltin Dichloride: Application Scenarios


Organotin Toxicology and SAR Studies

Given the direct evidence that DPTDC induces bile duct lesions while longer-chain analogs (C7, C8) do not [1], DPTDC is an essential reference compound for investigating the molecular mechanism of dialkyltin-induced hepatotoxicity. Its intermediate chain length (C5) provides a critical data point for SAR models correlating alkyl chain length with biliary injury, thymic atrophy, and immunotoxicity. Researchers requiring a compound that bridges the toxicological profiles of butyl (C4) and octyl (C8) analogs should select DPTDC to delineate chain-length-dependent effects [1].

Synthesis of Dialkyltin Derivatives via Ligand Substitution

DPTDC's controlled hydrolysis sensitivity (rating 7, reacts slowly) makes it an ideal precursor for synthesizing di-n-pentyltin oxides, carboxylates, and thiolates under conditions where rapid, uncontrolled hydrolysis would be detrimental. This controlled reactivity allows for cleaner conversion to target diorganotin species without the stringent moisture-exclusion protocols demanded by more sensitive, shorter-chain dichlorides. Synthetic chemists preparing pentyl-substituted organotin catalysts or PVC stabilizers should use DPTDC as the primary starting material.

High-Temperature Catalysis and Polymerization

The exceptionally high melting point of DPTDC (330-336°C) and its boiling point of 163°C at 10 Torr [2] suggest superior thermal robustness in melt-phase reactions. While catalytic activity data for DPTDC specifically is limited to class-level inference [3], its physical properties indicate potential advantages in high-temperature transesterification or polycondensation processes where butyltin analogs (e.g., DBTC, m.p. ~40°C) may volatilize or decompose. Researchers developing thermally stable organotin catalysts for polymer synthesis should evaluate DPTDC.

Analytical Reference Standard for Speciation Analysis

As a member of the dialkyltin dichloride series with a defined toxicological profile distinct from both shorter (C4) and longer (C7, C8) homologs [1], DPTDC serves as a valuable reference standard for developing and validating analytical methods (e.g., GC-MS, LC-ICP-MS) for organotin speciation in environmental, biological, or food matrices. Its unique retention time and mass spectral signature allow for unambiguous identification and quantification in complex mixtures, supporting regulatory compliance and exposure assessment studies.

Application
Selection Property
Validation Focus
Organotin toxicology SAR studies
Chain-length-dependent hepatobiliary effect
Bile duct lesion model endpoint (C5 niche)
Dialkyltin derivative synthesis
Moderate moisture sensitivity
Ligand substitution efficiency with reduced stringent anhydrous protocols
High-temperature catalysis research
High solid-state thermal robustness
Melt-phase stability at elevated temperatures
Analytical reference standard
Unique dialkyltin retention profile
Speciation analysis via GC-MS/LC-ICP-MS

Technical Documentation Hub

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